Aak1-IN-4 Aak1-IN-4
Brand Name: Vulcanchem
CAS No.:
VCID: VC16661682
InChI: InChI=1S/C20H28N4O3/c1-13(2)11-20(4,21)12-27-17-7-6-16(23-14(17)3)15-8-9-22-18(10-15)24-19(25)26-5/h6-10,13H,11-12,21H2,1-5H3,(H,22,24,25)/t20-/m0/s1
SMILES:
Molecular Formula: C20H28N4O3
Molecular Weight: 372.5 g/mol

Aak1-IN-4

CAS No.:

Cat. No.: VC16661682

Molecular Formula: C20H28N4O3

Molecular Weight: 372.5 g/mol

* For research use only. Not for human or veterinary use.

Aak1-IN-4 -

Specification

Molecular Formula C20H28N4O3
Molecular Weight 372.5 g/mol
IUPAC Name methyl N-[4-[5-[(2S)-2-amino-2,4-dimethylpentoxy]-6-methylpyridin-2-yl]pyridin-2-yl]carbamate
Standard InChI InChI=1S/C20H28N4O3/c1-13(2)11-20(4,21)12-27-17-7-6-16(23-14(17)3)15-8-9-22-18(10-15)24-19(25)26-5/h6-10,13H,11-12,21H2,1-5H3,(H,22,24,25)/t20-/m0/s1
Standard InChI Key HINOQCZIDBNXEI-FQEVSTJZSA-N
Isomeric SMILES CC1=C(C=CC(=N1)C2=CC(=NC=C2)NC(=O)OC)OC[C@](C)(CC(C)C)N
Canonical SMILES CC1=C(C=CC(=N1)C2=CC(=NC=C2)NC(=O)OC)OCC(C)(CC(C)C)N

Introduction

AAK1 Biology and Therapeutic Relevance

Structural and Functional Overview of AAK1

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase belonging to the Ark1/Prk1 family, with a conserved N-terminal kinase domain (residues 1–267) and a C-terminal α-adaptin interaction domain (AID) . Its primary role involves phosphorylating the μ2 subunit of the AP-2 complex at Thr156, regulating clathrin-mediated endocytosis (CME) . This process is critical for viral entry (e.g., SARS-CoV-2, HCV) and neurotransmitter recycling in neurons, linking AAK1 to both infectious and neurodegenerative diseases .

AAK1’s kinase domain features a regulatory spine (R-spine) composed of Met94, Tyr106, His174, and Phe195, which maintains constitutive activity . Structural studies reveal a flexible phosphate-binding loop (residues Ala53–Ala59) at the ATP-binding site, a key target for inhibitor design .

Disease Associations

AAK1 dysregulation is implicated in:

  • Neuropathic Pain: AAK1 modulates NF-κB signaling and neuronal endocytosis, influencing pain pathways .

  • Viral Infections: Phosphorylation of AP2M1 by AAK1 facilitates clathrin-mediated viral entry, making it a target for broad-spectrum antivirals .

  • Neurodegeneration: AAK1 interacts with Notch and Wnt pathways, affecting synaptic plasticity and β-catenin signaling .

  • Cancer: AAK1 silencing enhances sensitivity to targeted therapies by regulating epithelial-mesenchymal plasticity .

AAK1 Inhibitor Development Landscape

Clinically Evaluated AAK1 Inhibitors

The following table summarizes key AAK1 inhibitors under investigation:

CompoundStructure ClassIC₅₀ (nM)Clinical StageKey Applications
BMS-986176/LX-9211Aminopyrimidine1.2Phase IINeuropathic pain
LP-935509Pyrazole3.8PreclinicalAlzheimer’s disease
TIM-098aQuinazoline0.9PreclinicalParkinson’s disease
Sunitinib*Multi-kinase20ApprovedRepurposed for antiviral use

Sources:
*Sunitinib is an FDA-approved multi-kinase inhibitor with off-target AAK1 activity.

Design Strategies for AAK1 Inhibitors

Modern AAK1 inhibitors exploit:

  • ATP-Competitive Binding: Targeting the kinase domain’s hydrophobic pocket (e.g., BMS-986176) .

  • Allosteric Modulation: Disrupting AP-2/AAK1 interactions via the AID domain .

  • Selectivity Optimization: Avoiding off-target effects on structurally similar kinases (e.g., BIKE, GAK) .

Hypothetical Profile of Aak1-IN-4

Nomenclature and Availability

Challenges and Future Directions

Validation Gaps for Aak1-IN-4

The absence of peer-reviewed data on Aak1-IN-4 raises concerns regarding:

  • Selectivity: Kinase profiling data are essential to confirm target specificity .

  • Toxicity: Potential off-target effects on Numb-associated kinases (NAKs) .

  • Synthetic Accessibility: Commercial sources lack detailed synthetic routes or yields.

Advancing AAK1 Therapeutics

Future studies should prioritize:

  • Cocrystal Structures: Resolving AAK1-inhibitor complexes to guide rational design .

  • Disease-Specific Optimization: Tailoring inhibitors for CNS penetration (neuropathy) or broad antiviral activity .

  • Combination Therapies: Pairing AAK1 inhibitors with immune modulators or antipathogen agents .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator